molecular formula C16H14FN3OS B5768715 3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole

3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole

Cat. No. B5768715
M. Wt: 315.4 g/mol
InChI Key: WTUZLJHVBGRLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and agriculture.

Mechanism of Action

The mechanism of action of 3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. In cancer cells, this compound has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, it has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis and inhibit cell cycle progression. In addition, it has also been found to reduce the expression of various pro-inflammatory cytokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole in lab experiments include its potent anti-cancer and anti-inflammatory properties. However, the limitations of using this compound include its complex synthesis process and potential toxicity.

Future Directions

There are several future directions for research on 3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole. One potential direction is to study its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its synthesis process.

Synthesis Methods

The synthesis of 3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole is a multi-step process that involves the reaction of various reagents. The synthesis process starts with the reaction of 2-methoxybenzyl chloride with sodium azide to form 2-methoxyphenyl azide. This intermediate is then reacted with 2-fluorobenzyl mercaptan in the presence of copper (I) iodide to form the desired compound.

Scientific Research Applications

3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, this compound has also shown potential as an anti-inflammatory agent and has been studied for its ability to reduce inflammation in animal models.
In agriculture, 3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole has been studied for its potential as a fungicide. It has been found to inhibit the growth of various fungal species and has shown promise as an alternative to traditional fungicides.

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-21-14-9-5-3-7-12(14)15-18-16(20-19-15)22-10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUZLJHVBGRLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole

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